(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride chemical properties
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride chemical properties
An In-Depth Technical Guide to (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
Executive Summary
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is the hydrochloride salt of the (S)-enantiomer of Baclofen. While racemic Baclofen is a widely recognized muscle relaxant and antispasmodic agent, its therapeutic effects are mediated almost exclusively by the (R)-enantiomer.[1] The (S)-enantiomer, the subject of this guide, exhibits significantly lower affinity for the target Gamma-aminobutyric acid (GABA) type B receptor.[2] Consequently, its primary role in the pharmaceutical and research landscape is not as a therapeutic agent itself, but as a crucial reference standard for the analytical characterization of enantiomeric purity in Baclofen formulations, and as a negative control in pharmacological studies to isolate the specific effects of GABA-B receptor agonism. This document provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and pharmacological context for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identification and physical characteristics of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride are critical for its proper handling, characterization, and use in experimental settings.
Caption: Chemical structure of the parent compound, (S)-Baclofen.
The core properties are summarized in the table below. It is important to distinguish between the free base ((S)-Baclofen) and its hydrochloride salt, as properties like molecular weight and CAS number differ.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride | [3] |
| Synonyms | L-(+)-Baclofen HCl, (+)-Baclofen HCl | [4] |
| CAS Number | 331763-58-7 (for hydrochloride) 66514-99-6 (for free base) | [4][5][6] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [3][5] |
| Molecular Weight | 250.12 g/mol | [5] |
| Appearance | White or off-white crystalline powder | [7] |
| Solubility | Soluble in dilute acids and bases. Slightly soluble in water. | [7] |
| Storage | 2-8°C, Refrigerator | [4] |
Synthesis and Stereochemical Control
The commercial synthesis of Baclofen typically produces a racemic mixture. The isolation of the specific (S)-enantiomer is a critical downstream process involving stereochemical control.
Racemate Synthesis
A common industrial approach involves a two-step process starting from commercially available materials.[8] First, a C-C bond formation reaction is performed between 2-(4-chlorophenyl)acetonitrile and chloroacetic acid. The resulting nitrile intermediate is then reduced, typically via catalytic hydrogenation using a catalyst like Raney Nickel, to yield racemic (RS)-Baclofen.[8] Another established method involves the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.[9]
Chiral Resolution
To isolate (S)-Baclofen, a chiral resolution of the racemate is performed. This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed, yielding the enantiomerically pure (S)-Baclofen, which is then converted to its hydrochloride salt.
Caption: Generalized workflow for chiral resolution of racemic Baclofen.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing purity and enantiomeric excess. Chiral HPLC columns are required to separate the (S) and (R) enantiomers. For purity analysis of the bulk material, a reversed-phase method is standard.
Exemplary Protocol for Purity Analysis (Reversed-Phase): This protocol is adapted from established methods for Baclofen and its impurities.[7] The causality behind this design is to use an ion-pairing agent to improve the retention of the polar amino acid on a non-polar C18 stationary phase.
-
Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A solution of 1.822 g sodium hexane sulfonate in a mixture of 560 volumes of water, 440 volumes of methanol, and 5 volumes of glacial acetic acid. This creates an isocratic system where the ion-pairing agent interacts with the amine group of the analyte.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV spectrophotometry at 266 nm. The chlorophenyl group provides a suitable chromophore for UV detection.
-
Injection Volume: 20 µL.
-
System Suitability: The resolution between the Baclofen peak and any known impurity peaks should be validated to ensure the method's separating power.
-
Quantification: Purity is determined by comparing the area of the main peak to the total area of all peaks (Area Percent method).
Spectroscopic Methods
Spectroscopic techniques provide orthogonal confirmation of the molecule's structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms. The resulting spectra should be consistent with the structure of 3-amino-4-(4-chlorophenyl)butanoic acid.
-
Mass Spectrometry (MS): LC-MS analysis is used to confirm the molecular weight. Under positive electrospray ionization (ESI+), the compound will show an intense [M+H]⁺ ion peak corresponding to the mass of the free base (C₁₀H₁₂ClNO₂), which has a monoisotopic mass of 213.06 Da.[6]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the molecule, such as the carboxylic acid (C=O stretch), amine (N-H stretch), and the chloro-aromatic ring.
Pharmacology and Mechanism of Action
The GABA-B Receptor and Baclofen's Mechanism
The biological activity of Baclofen is mediated through its action as an agonist at the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter GABA.[10][11] Activation of the GABA-B receptor by an agonist like Baclofen initiates a signaling cascade with several key downstream effects:[10][12][13]
-
Inhibition of Adenylate Cyclase: The activated G-protein inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][14]
-
Activation of Potassium Channels: It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions.[10] This leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.
-
Inhibition of Calcium Channels: On presynaptic terminals, it inhibits voltage-gated calcium channels (VGCCs), reducing the influx of Ca²⁺ ions.[10][15] This decrease in intracellular calcium inhibits the release of excitatory neurotransmitters like glutamate and aspartate.[16]
Collectively, these actions reduce neuronal excitability in the spinal cord and brain, resulting in the muscle relaxation and antispasmodic effects for which Baclofen is known.[12][17]
Caption: Mechanism of action of (R)-Baclofen at GABA-B receptors.
Stereoselectivity: The Role of the (S)-Enantiomer
Pharmacological activity is highly dependent on stereochemistry. In the case of Baclofen, the therapeutic effects are mediated by the (R)-enantiomer.[1] The (S)-enantiomer has been shown to be significantly less potent, with a much lower affinity for the GABA-B receptor binding site.[2] This stereoselectivity is a critical consideration in drug development and pharmacology. The (S)-enantiomer is not therapeutically active at typical clinical doses and is effectively an "isomeric impurity" in the racemic mixture.
Applications in Research and Drug Development
Given its low biological activity, the primary applications of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride are in analytical and quality control settings.
-
Enantiomeric Purity Testing: It serves as a certified reference material (CRM) for the validation of analytical methods designed to quantify the enantiomeric purity of (R)-Baclofen or the racemate. Regulatory agencies require strict control over stereoisomeric impurities, making the (S)-enantiomer essential for method development and quality assurance.
-
Pharmacological Negative Control: In research settings, the (S)-enantiomer is an ideal negative control. By comparing the cellular or systemic effects of the (R)-enantiomer to the (S)-enantiomer, researchers can confirm that an observed effect is specifically mediated by the GABA-B receptor and not due to off-target or non-specific actions of the chemical scaffold.
Safety and Handling
-
Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure long-term stability.[4]
References
-
National Center for Biotechnology Information (2024). Baclofen - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Patsnap (2024). What is the mechanism of Baclofen? Patsnap Synapse. Available at: [Link]
-
Dr.Oracle (2025). What is the mode of action of baclofen? Dr.Oracle. Available at: [Link]
-
Chebib, M., et al. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. PubMed. Available at: [Link]
-
Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. PubMed. Available at: [Link]
-
Patsnap (2024). What is Baclofen used for? Patsnap Synapse. Available at: [Link]
-
Patsnap (2024). What are GABA receptor agonists and how do they work? Patsnap Synapse. Available at: [Link]
-
Siegel, G. J., et al. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry, 6th edition. NCBI Bookshelf. Available at: [Link]
-
Wikipedia (2024). GABA receptor agonist. Wikipedia. Available at: [Link]
-
Froestl, W. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs. Available at: [Link]
-
ABL Technology (n.d.). (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, min 98%. ABL Technology. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride. PubChem. Available at: [Link]
-
Allan, R. D., et al. (1997). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 4-Amino-3-(4-chlorophenyl)butanoic acid chloride. PubChem. Available at: [Link]
-
Nandi, S., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Langermann, J., et al. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCrData. Available at: [Link]
-
ChemBK (n.d.). 4-amino-3-(4-chlorophenyl)butanoic acid. ChemBK. Available at: [Link]
-
Reddy, G. M., et al. (2015). Novel Synthetic Industrial Approach for Efficient Synthesis of Baclofen through C–C Bond Formation. Synfacts. Available at: [Link]
-
Langermann, J., et al. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Baclofen. PubChem. Available at: [Link]
-
Pharmaffiliates (n.d.). CAS No: 66514-99-6 | Product Name: (S)-Baclofen. Pharmaffiliates. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). (S)-Baclofen. PubChem. Available at: [Link]
Sources
- 1. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride | C10H13Cl2NO2 | CID 60206642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. calpaclab.com [calpaclab.com]
- 6. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 11. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 15. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is Baclofen used for? [synapse.patsnap.com]
- 17. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
